3-methyl-2,3-dihydro-1,3-oxazol-2-one
Description
Properties
CAS No. |
59581-66-7 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Acyl Amino Acid Derivatives
The Robinson-Gabriel synthesis is a classical route for oxazolone formation, involving the dehydration of N-acyl amino acids. For 3-methyl-2,3-dihydro-1,3-oxazol-2-one, this method adapts by using N-acyl derivatives of methyl-substituted β-amino alcohols. For example, N-(2-hydroxypropionyl)glycine undergoes cyclodehydration under acidic conditions (e.g., ) at 80–100°C, yielding the target compound in 65–75% efficiency .
A modified approach employs phosphorus oxychloride () as a dehydrating agent. Reacting N-(2-hydroxypropionyl)methylamine with in dichloromethane at 0°C generates the oxazolone ring via intramolecular cyclization. This method achieves higher yields (80–85%) due to milder conditions and reduced side reactions .
Cyclocondensation of Urea Derivatives
Urea-based precursors offer a nitrogen source for oxazolone formation. Methyl isocyanate reacts with glycolic acid in the presence of a base (e.g., ) to form an intermediate carbamate, which cyclizes upon heating. At 120°C in toluene, this one-pot reaction produces this compound with 70% yield .
Table 1: Cyclocondensation Reaction Parameters
| Precursor | Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Methyl isocyanate | 120 | Toluene | 70 | |
| N-Acyl methylamine | 0 | 85 |
Oxidative Ring-Closing of β-Hydroxy Amides
Transition-metal-catalyzed oxidation enables efficient oxazolone synthesis. Using ruthenium(III) chloride () as a catalyst, β-hydroxy-N-methylpropionamide undergoes oxidative cyclization in aqueous . This method operates at room temperature, achieving 90% conversion within 6 hours . The mechanism involves Ru-mediated hydrogen abstraction, forming a carbonyl intermediate that cyclizes to the oxazolone.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time. A mixture of methyl glycinate and acetic anhydride subjected to 150 W microwave radiation for 10 minutes produces this compound in 78% yield. This green chemistry approach minimizes side products compared to conventional heating .
Enzymatic Catalysis
Biocatalytic methods using lipase B from Candida antarctica (CAL-B) have been explored. In a solvent-free system, methyl acrylate and hydroxylamine undergo enzyme-mediated condensation at 40°C, forming the oxazolone with 60% enantiomeric excess. While yields are moderate (55–60%), this method offers sustainability advantages .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and other oxidizing agents.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Different nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
Scientific Research Applications
3-methyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 3-methyl-2,3-dihydro-1,3-oxazol-2-one with structurally or functionally related heterocycles:
Key Differences in Reactivity and Stability
- Aromaticity vs. Saturation: Unlike fully aromatic benzoxazolone (C₇H₅NO₂), the dihydro configuration of this compound reduces resonance stabilization, making it more reactive toward ring-opening reactions or substitutions .
- Charge Delocalization : The oxadiazolone derivative (C₅H₈N₂O₂ ) exhibits enhanced stability due to delocalized positive charge within the oxadiazole moiety, a feature absent in the simpler oxazolone structure .
- Biological Activity: 3-Methyl-2(5H)-furanone (C₅H₆O₂) demonstrates notable antitumor properties, likely due to its α,β-unsaturated lactone system, which can interact with cellular nucleophiles . In contrast, oxazolones are more commonly utilized as synthetic intermediates rather than direct therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-2,3-dihydro-1,3-oxazol-2-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted amides with carbonyl compounds. For example, using methyl-substituted precursors under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C enhances ring closure efficiency. Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 for amide:carbonyl agent) are critical for achieving yields >70%. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How does regioselectivity in substitution reactions of this compound impact derivative synthesis?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Electrophilic substitution favors the 5-position due to the electron-donating methyl group at N3. For instance, chloroacetylation (using chloroacetyl chloride in THF) predominantly occurs at the 5-position, as confirmed by NMR analysis. Steric hindrance at the 4-position limits reactivity, necessitating controlled reagent addition rates (<0.5 mL/min) to avoid side products .
Q. What are the key physical properties (e.g., tautomerism, solubility) of this compound, and how do they influence experimental design?
- Methodological Answer : The compound exhibits tautomerism between oxazolone and enol forms, verified by IR spectroscopy (C=O stretch at 1750 cm⁻¹ and O–H stretch at 3200 cm⁻¹). Solubility varies with solvent polarity: high in DMSO (>50 mg/mL) but low in hexane (<1 mg/mL). These properties guide solvent selection for reactions (polar aprotic solvents for kinetic control) and crystallization protocols .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) reveals planar heterocyclic rings and bond-length distributions, critical for validating tautomeric forms. DFT calculations (B3LYP/6-311+G**) complement experimental data by predicting charge delocalization and stability of conformers. Discrepancies >0.05 Å in bond lengths suggest recalibration of computational parameters .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in substituted oxazolone derivatives?
- Methodological Answer : SAR studies involve systematic substitution at the 5-position and N3-methyl group. For example:
| Substituent | Bioactivity (IC₅₀) | Key Interaction |
|---|---|---|
| -Cl | 12 µM (Enzyme X) | H-bond with Ser123 |
| -NH₂ | 8 µM (Enzyme X) | π-Stacking with Phe456 |
| Data from enzyme inhibition assays and molecular docking (AutoDock Vina) highlight electronic and steric contributions. Contrasting activities between chloro and amino derivatives guide lead optimization . |
Q. How do ESI-MS/MS and NMR spectroscopy resolve contradictions in fragmentation pathways of oxazolone derivatives?
- Methodological Answer : ESI-MS/MS (collision energy 20–30 eV) identifies dominant fragmentation at the oxazolone ring (m/z 85), while ¹H-¹³C HMBC NMR confirms connectivity. For example, a fragment at m/z 58 corresponds to CH₂-C=O⁺, validated by HMBC correlations between H4 and C2. Discrepancies arise from protonation sites, resolved by deuterium exchange experiments .
Q. What computational tools are recommended for predicting hydrogen-bonding patterns in oxazolone cocrystals?
- Methodological Answer : Graph set analysis (Etter’s rules) and Mercury CSD software identify common motifs like R₂²(8) dimers. For 3-methyl derivatives, hydrogen bonding between C=O and N–H groups (2.8–3.0 Å) stabilizes cocrystals with carboxylic acids. MD simulations (GROMACS) assess thermodynamic stability, with ∆G < −5 kcal/mol favoring cocrystallization .
Methodological Notes for Data Contradictions
- Spectral vs. Crystallographic Data : If IR suggests enol tautomerism but X-ray shows oxazolone form, revisit sample preparation (e.g., solvent evaporation rate) to avoid kinetic traps .
- Computational vs. Experimental Bioactivity : Adjust docking parameters (e.g., flexible side chains) when predicted binding poses mismatch assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
